The synthesis of N-benzylidene-DL-phenylglycine ethyl ester can be achieved through several methods, with the most common being:
N-Benzylidene-DL-phenylglycine ethyl ester has a distinct molecular structure characterized by:
The compound's structure allows for potential interactions with biological targets, making it a subject of interest in medicinal chemistry.
N-Benzylidene-DL-phenylglycine ethyl ester participates in various chemical reactions:
These reactions are crucial for synthesizing more complex molecules and exploring their biological activities.
The mechanism of action for N-benzylidene-DL-phenylglycine ethyl ester is primarily associated with its ability to act as a substrate in enzymatic reactions or as a ligand in biological systems. Its structural features allow it to mimic natural amino acids, facilitating interactions with enzymes or receptors.
Key points include:
N-Benzylidene-DL-phenylglycine ethyl ester exhibits several notable physical and chemical properties:
These properties are essential for its application in synthetic chemistry and pharmaceuticals.
N-Benzylidene-DL-phenylglycine ethyl ester has diverse applications across various fields:
N-Benzylidene-DL-phenylglycine ethyl ester (CAS 77290-52-9) is a racemic Schiff base derivative characterized by its bifunctional structure combining glycine and benzaldehyde motifs. Its systematic IUPAC name is ethyl (S,E)-2-(benzylideneamino)-2-phenylacetate, reflecting the E-configuration of the imine bond and the chiral center at the α-carbon [6] [9]. The molecular formula C₁₇H₁₇NO₂ (MW: 267.32 g/mol) features three key components: (1) an ethyl ester group (–COOCH₂CH₃), (2) a stereogenic α-carbon bearing a phenyl substituent, and (3) a benzylidene imine (–N=CHC₆H₅) serving as a protecting group and coordination site [1] [7]. The SMILES notation O=C(OCC)[C@H](C1=CC=CC=C1)/N=C/C2=CC=CC=C2
explicitly encodes the stereochemistry and conjugated π-system [6] [9].
Table 1: Molecular Identifiers of N-Benzylidene-DL-phenylglycine Ethyl Ester
Identifier | Value |
---|---|
CAS Registry Number | 77290-52-9 |
Molecular Formula | C₁₇H₁₇NO₂ |
Molecular Weight | 267.32 g/mol |
IUPAC Name | ethyl (S,E)-2-(benzylideneamino)-2-phenylacetate |
SMILES | O=C(OCC)C@H/N=C/C2=CC=CC=C2 |
InChI Key | LOPYPCFPVBVOPQ-HZGBGQKMSA-N |
The compound emerged as a strategic intermediate in late 20th-century pharmaceutical synthesis. Key milestones include:
Early Synthetic Routes (1980s–1990s): Duhamel and Plaquevent pioneered its synthesis via condensation of DL-phenylglycine ethyl ester with benzaldehyde, achieving ~75% yield under azeotropic water removal [2]. Van Betsbrugge optimized this protocol to 90% yield using catalytic acid in toluene, while Cereda developed an alternative 67%-yield route for Trimebutine metabolite production [2] [7]. These methods established its utility as a protected glycine equivalent for N-acylations.
Quaternary Proline Synthesis: Seebach's "self-reproduction of chirality" strategy employed related Schiff bases to synthesize α-alkylated prolines. Though not directly using this compound, his oxazolidinone methodology (Scheme 1) demonstrated how chiral enolates derived from similar structures enable stereocontrolled alkylation [3]. Germanas later enhanced this approach using trichloromethyloxazolidinones for improved auxiliary cleavage [3].
Peptidomimetic Applications: The compound's rigidity facilitated β-turn mimetics in bioactive peptides. Trauner and Hughes exploited its conformational constraints for synthesizing the marine alkaloid (−)-Amathaspiramide F, demonstrating exceptional diastereoselectivity (10:1 dr) in Michael additions when coordinated to MgBr₂ [3].
Table 2: Key Synthetic Applications and Methodologies
Synthetic Role | Reaction Type | Yield | Key Innovation |
---|---|---|---|
Trimebutine metabolite precursor | Condensation | 67% | Streamlined pharmaceutical intermediate [2] [7] |
Chiral enolate substrate | Diastereoselective alkylation | 75–90% | Azeotropic imine formation [2] |
β-Turn mimetic | Michael addition | >90% dr | MgBr₂-mediated stereocontrol [3] |
The compound's stereogenic center and planar imine enable diverse stereochemical investigations:
Chiral Induction Platforms: Its racemic DL-form serves as a test substrate for kinetic resolution. Kunz's carbohydrate auxiliaries (e.g., galactopyranosyl amines) resolved enantiomers via diastereoselective crystallization, while metalloporphyrins differentiated prochiral faces through imine coordination [4]. The imine nitrogen acts as a chelation site for chiral Lewis acids, enabling asymmetric hydrogenations to yield enantiopure phenylglycine derivatives [3] [4].
Stereoelectronic Effects: Conformational analysis reveals that the (E)-imine geometry imposes coplanarity between C=N and C=O bonds, creating a rigid π-conjugated system. This electronic delocalization stabilizes the s-cis conformer, facilitating stereoselective protonation at Cα with up to 95% ee when using BINOL-derived catalysts [3].
Proline Mimicry Studies: The compound’s ability to adopt folded conformations analogous to proline’s endo-puckering enables peptide foldamer design. Johnson’s dimerization of Seebach’s oxazolidinone (Scheme 4) to form (R,R)-α,α’-biproline demonstrates how related Schiff bases can generate quaternary proline surrogates for constraining peptide torsion angles [3].
Table 3: Stereochemical Control Strategies Using Schiff Base Analogues
Strategy | Chiral Source | Stereoselectivity | Application Target |
---|---|---|---|
Carbohydrate auxiliary | Galactopyranosyl amine | >80% de | Enantiopure β-lactams [4] |
Lewis acid coordination | MgBr₂/BINOL complex | 10:1 dr | Alkaloid total synthesis [3] |
Self-reproduction of chirality | L-Proline oxazolidinone | >99% de | Quaternary proline analogues [3] |
Compounds Mentioned
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0
CAS No.: 39731-48-1